BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for ONT-993
Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ONT-993

Cat. No.: B8770055

For Researchers, Scientists, and Drug Development
Professionals

These application notes provide a comprehensive framework for designing and conducting
drug-drug interaction (DDI) studies for ONT-993, the primary active metabolite of tucatinib. The
protocols outlined below are based on current regulatory expectations and scientific best
practices for evaluating the DDI potential of a significant metabolite.

Introduction to ONT-993 and its DDI Potential

ONT-993 is the major circulating metabolite of tucatinib, a tyrosine kinase inhibitor.[1][2][3] In
humans, tucatinib is metabolized predominantly by cytochrome P450 (CYP) 2C8 to form ONT-
993.[1][4] While ONT-993's pharmacological activity is less than that of tucatinib, its significant
exposure necessitates a thorough evaluation of its DDI potential.

Preclinical data indicates that ONT-993 has the potential to be a perpetrator of drug
interactions through the inhibition of key drug-metabolizing enzymes. Specifically, ONT-993 is
an inhibitor of CYP2D6 (IC50 = 7.9 uM) and a metabolism-dependent inactivator of CYP3A (KI
= 1.6 uM). Given that ONT-993's formation is dependent on CYP2CS, it also has the potential
to be a victim of DDI when co-administered with strong inhibitors or inducers of this enzyme.

The following protocols are designed to definitively characterize the DDI profile of ONT-993,
providing critical data for risk assessment and informing clinical use.
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Experimental Workflow for ONT-993 DDI Studies

In Vitro Evaluation In Vivo Evaluation (Clinical DDI Studies)
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Click to download full resolution via product page
Caption: High-level workflow for investigating the drug-drug interaction potential of ONT-993.

In Vitro Drug-Drug Interaction Study Protocols
Protocol 1: Cytochrome P450 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of ONT-993 against
major human CYP isoforms, with a focus on CYP2D6 and CYP3A4/5.

Methodology:
e System: Human liver microsomes (HLM) or recombinant human CYP enzymes.

o Substrates: Use isoform-specific probe substrates at concentrations approximate to their
Michaelis-Menten constant (Km).

e |ncubation:

o Pre-incubate a series of ONT-993 concentrations with HLM or recombinant enzymes and
a NADPH-generating system.

o Initiate the reaction by adding the probe substrate.
o Incubate at 37°C for a predetermined time within the linear range of metabolite formation.

e Analysis:
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o Terminate the reaction by adding a suitable stop solution (e.g., acetonitrile).

o Analyze the formation of the specific metabolite using a validated LC-MS/MS method.

o Data Analysis:

o Calculate the rate of metabolite formation at each ONT-993 concentration.

o Determine the IC50 value by fitting the data to a suitable sigmoidal inhibition model.

Data Presentation:

Positive IC50 (pM) of
Probe IC50 (uM) of .
CYP Isoform Control Positive
Substrate ONT-993 o
Inhibitor Control
CYP1A2 Phenacetin Fluvoxamine
CYP2B6 Bupropion Ticlopidine
CYP2C8 Amodiaquine Gemfibrozil
CYP2C9 Diclofenac Sulfaphenazole
CYP2C19 S-Mephenytoin Omeprazole
Dextromethorpha o
CYP2D6 Quinidine
n
CYP3A4/5 Midazolam Ketoconazole
CYP3A4/5 Testosterone Ketoconazole

Protocol 2: Time-Dependent Inhibition (TDI) of CYP3A4/5

Objective: To evaluate the potential of ONT-993 to cause mechanism-based or time-dependent
inhibition of CYP3A4/5.

Methodology:

e System: Human liver microsomes.
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e Procedure:

o Pre-incubate HLM with various concentrations of ONT-993 and a NADPH-generating
system for different time points (e.g., 0, 5, 15, 30 minutes).

o Following the pre-incubation, dilute the mixture to minimize the contribution of reversible
inhibition and add a CYP3A4/5 probe substrate (e.g., midazolam).

o Incubate for a short period to measure the remaining enzyme activity.
e Analysis:

o Quantify the metabolite formation using LC-MS/MS.
o Data Analysis:

o Determine the inactivation rate constant (k_inact) and the inhibition constant (K_I) by non-
linear regression analysis of the initial rates of inactivation versus inhibitor concentration.

Data Presentation:

Parameter Value

k_inact (min—1)

K_I' (uM)

k_inact / K_I (mL/min/umol)

Protocol 3: Transporter Interaction Assays

Objective: To assess whether ONT-993 is a substrate or inhibitor of key uptake and efflux

transporters.
Methodology:

e Systems:
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o Substrate Assessment: Use cell lines overexpressing specific transporters (e.qg.,
OATP1B1, OATP1B3, OAT1, OAT3, OCT2, P-gp, BCRP).

o Inhibition Assessment: Use the same transporter-expressing cell lines or membrane
vesicles.

e Procedure (Substrate Assessment):

o Incubate the cells with ONT-993 in the presence and absence of known potent inhibitors of
the respective transporters.

o Measure the intracellular concentration of ONT-993 over time.
e Procedure (Inhibition Assessment):

o Incubate the cells or vesicles with a known probe substrate for the transporter in the
presence of varying concentrations of ONT-993.

o Measure the uptake or efflux of the probe substrate.
e Analysis: Quantify ONT-993 and probe substrates using LC-MS/MS.
o Data Analysis:

o Substrate: A significant increase in intracellular ONT-993 in the presence of an inhibitor
suggests it is a substrate.

o Inhibitor: Determine the IC50 value for the inhibition of probe substrate transport.
Data Presentation:

Substrate Assessment:
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. Conclusion
o Fold-change in
Transporter Known Inhibitor (Substrate/Non-
ONT-993 uptake

substrate)
OATP1B1 Rifampicin
OATP1B3 Rifampicin
P-gp Verapamil
BCRP Ko143
Inhibition Assessment:
Transporter Probe Substrate IC50 (uM) of ONT-993
OATP1B1 Estradiol-173-glucuronide
OATP1B3 Estradiol-17(3-glucuronide
P-gp Digoxin
BCRP Prazosin

In Vivo Clinical Drug-Drug Interaction Study Designs
Protocol 4: Victim DDI Study with a CYP2C8 Inhibitor

Objective: To evaluate the effect of a strong CYP2CS8 inhibitor on the pharmacokinetics of
tucatinib and the formation of ONT-993.

Study Design:
» Design: Open-label, two-period, fixed-sequence study in healthy volunteers.
e Period 1: Administer a single oral dose of tucatinib.

e Period 2: Administer a strong CYP2CS8 inhibitor (e.g., gemfibrozil) to steady state, then co-
administer a single oral dose of tucatinib.
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o Pharmacokinetic Sampling: Collect serial blood samples over a specified period after each
tucatinib dose to characterize the full pharmacokinetic profile of both tucatinib and ONT-993.

Data Presentation:

L. . Tucatinib + .
Pharmacokinetic Tucatinib Alone L Geometric Mean
CYP2CS8 Inhibitor ]
Parameter (Mean * SD) Ratio (90% CI)
(Mean * SD)

Tucatinib

AUCo-inf (ng-h/mL)

Cmax (ng/mL)

s (h)

ONT-993

AUCo-inf (ng-h/mL)

Cmax (ng/mL)

Metabolite to Parent
Ratio (AUC)

Protocol 5: Perpetrator DDI Study with Sensitive
CYP2D6 and CYP3A Substrates

Objective: To assess the effect of steady-state tucatinib (and thereby ONT-993) on the
pharmacokinetics of sensitive substrates of CYP2D6 and CYP3A.

Study Design:
» Design: Open-label, two-period, fixed-sequence study in healthy volunteers.

e Period 1: Administer a single oral dose of a sensitive CYP2D6 substrate (e.qg.,
dextromethorphan) and a sensitive CYP3A substrate (e.g., midazolam).
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» Period 2: Administer tucatinib to steady state, then co-administer single oral doses of the
CYP2D6 and CYP3A substrates.

» Pharmacokinetic Sampling: Collect serial blood samples after each substrate administration

to characterize their pharmacokinetic profiles.
Data Presentation:

Effect on CYP2D6 Substrate (e.g., Dextromethorphan):

L. Substrate + .
Pharmacokinetic Substrate Alone o Geometric Mean
Tucatinib (Mean * .
Parameter (Mean * SD) sD) Ratio (90% CI)

AUCo-inf (ng-h/mL)

Cmax (ng/mL)

Effect on CYP3A Substrate (e.g., Midazolam):

o Substrate + .
Pharmacokinetic Substrate Alone o Geometric Mean
Tucatinib (Mean * .
Parameter (Mean * SD) sD) Ratio (90% ClI)

AUCo-inf (ng-h/mL)

Cmax (ng/mL)

Signaling and Metabolic Pathways
Metabolic Pathway of Tucatinib to ONT-993
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Caption: Primary metabolic pathway of tucatinib to its major metabolite, ONT-993.

ONT-993 as a Perpetrator of Drug-Drug Interactions
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CYP2D6 Inhibition CYP3A

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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